molecular formula C15H31NO2 B011412 N-Hydroxymethyl myristamide CAS No. 101453-46-7

N-Hydroxymethyl myristamide

Cat. No.: B011412
CAS No.: 101453-46-7
M. Wt: 257.41 g/mol
InChI Key: DOYNOQOFAMHNEH-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

N-Hydroxymethyl myristamide (NHMM) is a fatty acid amide derivative characterized by a 14-carbon myristoyl chain and a hydroxymethyl (-CH$_2$OH) group attached to the amide nitrogen. Myristamide derivatives, including NHMM, are formed through enzymatic processes such as the action of peptidylglycine amidating monooxygenase (PGAM) on N-myristoylated proteins, leading to the release of myristamide . Further modification via hydroxymethylation introduces polar functional groups that influence solubility and reactivity .

NHMM shares structural similarities with other fatty acid amides and hydroxamic acids, but its hydroxymethyl group confers distinct physicochemical and pharmacokinetic properties. Below, we provide a detailed comparison with structurally analogous compounds.

Properties

CAS No.

101453-46-7

Molecular Formula

C15H31NO2

Molecular Weight

257.41 g/mol

IUPAC Name

N-(hydroxymethyl)tetradecanamide

InChI

InChI=1S/C15H31NO2/c1-2-3-4-5-6-7-8-9-10-11-12-13-15(18)16-14-17/h17H,2-14H2,1H3,(H,16,18)

InChI Key

DOYNOQOFAMHNEH-UHFFFAOYSA-N

SMILES

CCCCCCCCCCCCCC(=O)NCO

Canonical SMILES

CCCCCCCCCCCCCC(=O)NCO

Origin of Product

United States

Preparation Methods

Synthetic Routes and Reaction Conditions

AICAR can be synthesized through several methods. One common synthetic route involves the reaction of 5-aminoimidazole-4-carboxamide with ribose-1-phosphate under specific conditions to yield AICAR. The reaction typically requires a catalyst and is conducted under controlled temperature and pH conditions to ensure high yield and purity .

Industrial Production Methods

In industrial settings, the production of AICAR involves large-scale synthesis using optimized reaction conditions to maximize yield and minimize costs. The process often includes steps such as purification and crystallization to obtain AICAR in its pure form. Advanced techniques like liquid chromatography-mass spectrometry (LC-MS) are used to ensure the quality and consistency of the final product .

Chemical Reactions Analysis

Types of Reactions

AICAR undergoes various chemical reactions, including oxidation, reduction, and substitution. These reactions are essential for its activation and subsequent biological effects.

Common Reagents and Conditions

Common reagents used in the reactions involving AICAR include oxidizing agents, reducing agents, and nucleophiles. The conditions for these reactions vary depending on the desired outcome but generally involve controlled temperatures and pH levels .

Major Products Formed

The major products formed from the reactions of AICAR depend on the specific reagents and conditions used. For example, oxidation of AICAR can lead to the formation of different metabolites that play crucial roles in its biological activity .

Scientific Research Applications

AICAR has a wide range of scientific research applications:

Mechanism of Action

AICAR exerts its effects by activating AMPK, a key regulator of cellular energy homeostasis. Upon entering the cell, AICAR is phosphorylated to form ZMP, which mimics adenosine monophosphate and activates AMPK. This activation leads to various downstream effects, including increased glucose uptake, enhanced fatty acid oxidation, and improved mitochondrial biogenesis .

Comparison with Similar Compounds

Other Myristamide Derivatives

N,N-Dimethyltetradecanamide (CAS 3015-65-4)
  • Structure : Contains a dimethylated amide nitrogen instead of a hydroxymethyl group.
  • Properties: Higher lipophilicity (logP ≈ 5.2) compared to NHMM due to the absence of a polar hydroxymethyl group. Used as a solvent and surfactant in industrial applications. Classified under GHS as non-hazardous in its pure form .
N-(2-((2-Aminoethyl)amino)ethyl)myristamide (CAS 76371-04-5)
  • Structure : Features a branched ethylenediamine substituent.
  • Properties: Molecular weight: 313.53 g/mol. Enhanced water solubility due to the hydrophilic aminoethyl side chain. Applications in drug delivery systems due to its amphiphilic nature .
N-[2-[(2-Hydroxyethyl)amino]ethyl]myristamide monoacetate
  • Structure: Contains a hydroxyethylamino-ethyl group and an acetate counterion.
  • Properties :
    • Topological polar surface area: 58.6 Ų (higher than NHMM, indicating greater hydrophilicity).
    • XLogP3-AA value: 6.0, reflecting moderate lipophilicity .

Hydroxamic Acid Derivatives

N-Hydroxyoctanamide (CAS 7377-03-9)
  • Structure : Shorter 8-carbon chain with a hydroxamic acid (-NHOH) group.
  • Properties: Lower molecular weight (159.2 g/mol) compared to NHMM (~271.4 g/mol). Used in organic synthesis as a chelating agent.
N-(Hydroxymethyl)benzamide (CAS 6282-02-6)
  • Structure : Aromatic benzamide core with a hydroxymethyl group.
  • Properties :
    • Melting point: 135–137°C.
    • Applications in polymer chemistry as a crosslinking agent .

Ester Analogues

Methyl Myristelaidate (CAS 72025-18-4)
  • Structure : Methyl ester of myristelaidic acid (trans-isomer of myristoleic acid).
  • Properties :
    • Molecular weight: 240.4 g/mol.
    • Higher volatility compared to NHMM (T$_{boil}$ ≈ 734 K).
    • Used in lipid research as a reference standard .

Pharmacokinetic and Solubility Comparisons

Compound Molecular Weight (g/mol) logP Solubility (mg/mL) C$_{max}$ (ng/mL) AUC$_{∞}$ (day×ng/mL)
N-Hydroxymethyl myristamide 271.4 ~3.5* 12.3 (in ethanol) N/A N/A
N-Hydroxymethyl aripiprazole 496.3 4.8 8.9 (in DMSO) 25.0 (deltoid) 533 (deltoid)
N-Hydroxymethyl acrylamide 101.1 -0.2 34.5 (in water) N/A N/A

*Estimated using Crippen and McGowan methods .

  • Key Observations: NHMM exhibits intermediate lipophilicity compared to shorter-chain hydroxamic acids (e.g., N-hydroxyoctanamide) and aromatic derivatives. Solubility in polar solvents is lower than that of N-hydroxymethyl acrylamide due to its long alkyl chain .

Q & A

Basic Research Questions

Q. What are the key considerations for synthesizing N-Hydroxymethyl myristamide with high purity?

  • Methodological Answer : Synthesis should focus on optimizing reaction conditions (e.g., molar ratios of myristic acid and hydroxymethylamine, temperature, and catalyst selection). Use HPLC or GC-MS to monitor intermediate formation and purity. Post-synthesis purification via column chromatography (silica gel, hexane/ethyl acetate gradient) is critical to remove unreacted precursors . Stability during synthesis must be monitored due to potential hydrolysis of the hydroxymethyl group under acidic conditions; pH-controlled environments (pH 6–8) are recommended .

Q. How can researchers validate the structural integrity of this compound?

  • Methodological Answer : Combine spectroscopic techniques:

  • NMR : Analyze 1^1H and 13^13C spectra to confirm the hydroxymethyl (–CH2_2OH) and amide (–CONH–) groups.
  • FT-IR : Verify N–H stretching (3300–3200 cm1^{-1}) and C=O stretching (1650–1600 cm1^{-1}) bands.
  • Mass Spectrometry (MS) : Use high-resolution MS to confirm molecular ion peaks (e.g., [M+H]+^+) and fragmentation patterns . Cross-reference data with computational models (e.g., DFT calculations) for validation .

Q. What experimental protocols are recommended for assessing the compound’s stability under varying storage conditions?

  • Methodological Answer : Conduct accelerated stability studies:

  • Temperature : Store samples at 4°C (short-term), 25°C (ambient), and 40°C (stress) for 1–6 months.
  • Humidity : Test degradation at 75% relative humidity.
  • Analysis : Use HPLC to quantify degradation products (e.g., free myristamide or formaldehyde release from hydroxymethyl decomposition). Kinetic modeling (Arrhenius equation) predicts shelf life .

Advanced Research Questions

Q. How can conflicting data on this compound’s antimicrobial efficacy be resolved?

  • Methodological Answer : Discrepancies may arise from differences in microbial strains, assay conditions, or compound solubility. Standardize protocols:

  • MIC/MBC Assays : Use CLSI guidelines for broth microdilution. Include solubilizers (e.g., DMSO ≤1%) to ensure uniform dispersion.
  • Synergy Testing : Evaluate interactions with existing antimicrobials via checkerboard assays. Statistical analysis (e.g., FIC index) quantifies synergism/antagonism .
  • Mechanistic Studies : Employ fluorescence microscopy (live/dead staining) or transcriptomics to confirm mode of action .

Q. What metabolic pathways are implicated in this compound’s breakdown in biological systems?

  • Methodological Answer : In vitro models (e.g., liver microsomes) identify phase I/II metabolites. Key steps:

  • Hydrolysis : Monitor formaldehyde release via Nash reagent colorimetry.
  • Enzymatic Cleavage : Test amidase activity (e.g., FAAH enzymes) using LC-MS/MS to detect myristic acid and hydroxymethylamine derivatives .
  • Toxicokinetics : Use radiolabeled 14^{14}C-N-Hydroxymethyl myristamide in animal models to track tissue distribution and excretion .

Q. How should researchers design experiments to investigate the compound’s potential synergism with lipid-based drug delivery systems?

  • Methodological Answer :

  • Formulation : Prepare liposomes or nanoemulsions with this compound as a co-surfactant. Characterize particle size (DLS) and encapsulation efficiency (ultracentrifugation + UV-Vis).
  • Release Kinetics : Use Franz diffusion cells to measure drug release profiles. Compare with free compound controls.
  • Cellular Uptake : Confocal microscopy with fluorescently tagged formulations quantifies intracellular delivery efficiency .

Methodological Guidance for Data Contradictions

Q. How to address inconsistencies in cytotoxicity data across cell lines?

  • Resolution Strategy :

  • Standardize Assays : Use identical cell passage numbers, culture media, and exposure times.
  • Control for Membrane Permeability : Measure cellular uptake via LC-MS (intracellular concentration vs. extracellular dose).
  • Mechanistic Profiling : Compare apoptosis/necrosis markers (e.g., caspase-3, LDH release) to differentiate toxicity mechanisms .

Ethical and Reproducibility Considerations

Q. What documentation is essential to ensure reproducibility of studies involving this compound?

  • Checklist :

  • Synthetic Protocols : Detailed reagent grades, reaction times, and purification steps.
  • Analytical Parameters : Instrument settings (e.g., NMR pulse sequences, HPLC gradients).
  • Raw Data : Share spectra, chromatograms, and statistical code via repositories like Zenodo or Figshare .

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.